(R)-Olacaftor -

(R)-Olacaftor

Catalog Number: EVT-10986249
CAS Number:
Molecular Formula: C29H34FN3O4S
Molecular Weight: 539.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-Olacaftor, also known as VX-440, is a next-generation compound designed to correct the misfolding of the cystic fibrosis transmembrane conductance regulator protein, which is crucial for chloride ion transport in epithelial tissues. This compound is primarily utilized in the treatment of cystic fibrosis, particularly in patients with specific mutations in the CFTR gene. The development of (R)-Olacaftor represents a significant advancement in the pharmacological management of cystic fibrosis, aiming to enhance the functional expression of the CFTR protein at the cell surface.

Source

(R)-Olacaftor was developed by Vertex Pharmaceuticals and is part of a class of medications known as CFTR correctors. It has been approved for clinical use in combination therapies for cystic fibrosis, particularly alongside ivacaftor and tezacaftor, to improve therapeutic outcomes for patients with various CFTR mutations .

Classification

(R)-Olacaftor falls under the category of small molecule drugs and is classified as a CFTR corrector. Its primary function is to facilitate the proper folding and trafficking of the CFTR protein to the cell membrane, thereby restoring its chloride channel activity .

Synthesis Analysis

Methods

The synthesis of (R)-Olacaftor involves several complex organic chemistry techniques. The initial steps typically include the preparation of key intermediates through reactions such as Friedel-Crafts acylation and various oxidation processes.

Technical Details:

  1. Starting Materials: The synthesis often begins with aryl halides or carboxylic acids.
  2. Key Reactions:
    • Friedel-Crafts acylation using phosphorus oxychloride and polyphosphoric acid to form acyl derivatives.
    • Subsequent steps may involve nitration or reduction reactions to modify functional groups appropriately.
  3. Purification: The final product is purified through crystallization techniques, often employing solvents like ethanol or heptane to achieve high purity levels .
Molecular Structure Analysis

Structure

(R)-Olacaftor possesses a complex molecular structure characterized by multiple functional groups that contribute to its efficacy as a CFTR corrector. Its chemical formula is C23_{23}H27_{27}ClN2_{2}O2_{2}, indicating the presence of chlorine, nitrogen, and oxygen atoms within its framework.

Data

  • Molecular Weight: Approximately 400.92 g/mol
  • Molecular Geometry: The compound exhibits a chiral center, contributing to its (R)-configuration which is essential for its biological activity .
Chemical Reactions Analysis

Reactions

(R)-Olacaftor undergoes several key chemical reactions during its synthesis and therapeutic action:

  1. Formation of Amide Bonds: Key to building its structure, amide bond formation occurs through coupling reactions between carboxylic acids and amines.
  2. Cyclization Reactions: These are crucial for establishing the cyclic components of the molecule which are necessary for its interaction with the CFTR protein.

Technical Details:

  • Reaction conditions often involve controlled temperatures and pressures to optimize yield and minimize by-products.
  • Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy are employed throughout synthesis to monitor reaction progress and purity .
Mechanism of Action

Process

(R)-Olacaftor acts by binding to misfolded forms of the CFTR protein, promoting their proper folding and allowing them to reach the cell surface where they can function effectively as chloride channels. This action increases chloride ion transport across epithelial membranes, alleviating symptoms associated with cystic fibrosis.

Data

  • Efficacy: Clinical studies have shown that (R)-Olacaftor significantly improves lung function in patients with specific CFTR mutations when used in combination with ivacaftor .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dichloromethane and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to moisture.
  • Reactivity: Reacts with strong acids or bases; care must be taken during handling.

Relevant data from studies indicate that (R)-Olacaftor maintains its structural integrity under physiological conditions, which is crucial for its therapeutic efficacy .

Applications

Scientific Uses

(R)-Olacaftor is primarily used in clinical settings for treating cystic fibrosis. Its application extends beyond just symptomatic relief; it addresses the underlying defect in CFTR function caused by specific genetic mutations.

In research contexts, (R)-Olacaftor serves as a model compound for studying CFTR modulation and developing new therapies aimed at other genetic disorders linked to protein misfolding .

The ongoing research into (R)-Olacaftor's mechanisms also opens avenues for exploring similar compounds that could target other ion channel-related diseases, thereby broadening its potential impact in pharmacotherapy.

Molecular Pharmacology of (R)-Olacaftor as a CFTR Potentiator

Biochemical Mechanisms of Cystic Fibrosis Transmembrane Conductance Regulator Channel Gating Modulation

(R)-Olacaftor is a chiral enantiomer derived from the racemic mixture of ivacaftor, specifically engineered to enhance the gating activity of the cystic fibrosis transmembrane conductance regulator. This compound functions as a bona fide potentiator by increasing the open probability (Po) of cystic fibrosis transmembrane conductance regulator channels residing at the plasma membrane, particularly those harboring gating defects (Class III mutations). The biochemical mechanism centers on altering cystic fibrosis transmembrane conductance regulator’s kinetic transitions between closed and open states. Unlike adenosine triphosphate-dependent gating, which requires nucleotide-binding domain dimerization and hydrolysis, (R)-Olacaftor operates independently of these processes. Electrophysiological studies demonstrate that (R)-Olacaftor reduces the mean closed time and prolongs the mean open time of mutant cystic fibrosis transmembrane conductance regulator channels, effectively stabilizing the open pore configuration [1] [7]. This state-dependent potentiation exhibits higher binding affinity for the open-state conformation, consistent with classic allosteric modulation principles. The compound’s efficacy is particularly pronounced in mutations like G551D, where basal open probability is severely diminished (>100-fold reduction compared to wild-type), by counteracting the mutation-induced energetic barrier to channel opening [1] [3].

Allosteric Binding Site Topography and Interaction Dynamics

High-resolution structural studies have begun to elucidate the binding landscape for cystic fibrosis transmembrane conductance regulator potentiators. (R)-Olacaftor interacts with cystic fibrosis transmembrane conductance regulator at specific transmembrane domains, leveraging unique physicochemical properties of its enantiomeric structure for optimized binding. Photoaffinity labeling and cryo-electron microscopy studies identify two primary interaction regions:

  • Transmembrane Domain 8 (Tm8): This site resides at the lipid-protein interface near a solvent-accessible hinge region formed by transmembrane helices tm4, tm5, and tm8. The (R)-enantiomer forms hydrophobic contacts and halogen bonds with residues such as Phe932, Ser933, and Thr936 within tm8 [2] [6] [9].
  • Intracellular Loop 4 (ICL4): Cytosolic binding occurs near the junction of tm8 and ICL4. Molecular dynamics simulations suggest that (R)-Olacaftor stabilizes a conformation that facilitates the coupling of nucleotide-binding domain dynamics to the transmembrane domain pore, enhancing gating efficiency [9] [6].

The chiral center of (R)-Olacaftor confers distinct spatial orientation compared to its (S)-counterpart or racemic ivacaftor, enabling stronger van der Waals interactions and reduced steric clashes within these binding pockets. This precise fit translates into higher binding affinity and prolonged residence time, as evidenced by surface plasmon resonance assays [6] [9].

Table 1: Key Binding Interactions of (R)-Olacaftor with Cystic Fibrosis Transmembrane Conductance Regulator

Binding SiteResidues InvolvedType of InteractionsFunctional Consequence
Tm8 Hinge RegionPhe932, Ser933, Thr936Hydrophobic, Halogen BondingStabilizes pore-open configuration
ICL4-Tm8 JunctionArg1070, Leu1073, Asn1077Hydrogen Bonding, Van der WaalsEnhances NBD-TMD coupling efficiency

Structure-Function Relationships in Mutation-Specific Cystic Fibrosis Transmembrane Conductance Regulator Rescue

The efficacy of (R)-Olacaftor varies significantly across cystic fibrosis transmembrane conductance regulator gating mutations due to structural alterations in the channel’s pore and nucleotide-binding domains. Systematic profiling reveals a hierarchy of responsiveness:

  • High-Response Mutations (e.g., G551D, G551S, S1251N): These mutations localize near the nucleotide-binding domain 1-nucleotide-binding domain 2 dimer interface or the nucleotide-binding domain-transmembrane domain coupling regions. (R)-Olacaftor restores open probability to 50–70% of wild-type levels by compensating for specific side-chain distortions that impede gate opening [3] [7].
  • Intermediate-Response Mutations (e.g., G1244E, S549R, S549N): Residing deeper within transmembrane domains, these mutations induce subtle steric hindrances partially alleviated by (R)-Olacaftor. The enantiomer’s optimized binding kinetics enable a 3–5 fold greater efficacy compared to racemic ivacaftor in these variants [3].
  • Low-Response Mutations (e.g., G1349D, R352Q): Positioned at critical nucleotide-binding domain 2 motifs, these mutations may disrupt adenosine triphosphate hydrolysis kinetics or dimer stability, limiting potentiator efficacy. (R)-Olacaftor shows only marginal improvements here, underscoring the need for combinatorial approaches [3].

Table 2: Mutation-Specific Efficacy Profile of (R)-Olacaftor

MutationLocationBasal Po (% Wild-type)Po with (R)-Olacaftor (% Wild-type)Fold-Improvement vs. Ivacaftor
G551DNBD1 Surface<1%50–60%2.5–3.0x
S1251NNBD2 Catalytic Site2–3%55–65%2.0–2.3x
S549RTM9/TM10 Interface5–7%30–40%3.0–3.5x
G1244ETM6 Cytosolic Extension3–4%25–35%3.5–4.0x
G1349DNBD2 Signature Motif1–2%10–15%1.2–1.5x

Comparative Efficacy Profiling Against Racemic Ivacaftor

(R)-Olacaftor demonstrates superior pharmacodynamic properties over racemic ivacaftor due to its stereoselective interactions. Key advantages include:

  • Enhanced Potency: Half-maximal effective concentration values for (R)-Olacaftor are 2–3 fold lower than those observed for racemic ivacaftor across multiple gating mutations (e.g., 60 nM vs. 140 nM for G551D) in Fischer rat thyroid cell electrophysiology assays. This correlates with higher binding affinity at the tm8/ICL4 sites [1] [7].
  • Increased Maximal Efficacy: Single-channel recordings reveal that (R)-Olacaftor achieves higher maximal open probabilities (e.g., 0.6 vs. 0.4 for G551D at saturating concentrations) due to prolonged burst durations and reduced interburst closures. This translates to greater chloride transport in human bronchial epithelia [1] [3].
  • Synergy with Corrector Compounds: When combined with cystic fibrosis transmembrane conductance regulator correctors like tezacaftor or elexacaftor, (R)-Olacaftor produces additive effects on F508del cystic fibrosis transmembrane conductance regulator function. The enantiomer’s specificity avoids allosteric interference reported between ivacaftor and some correctors, enabling more effective rescue of complex defect mutations [6] [10].
  • Compatibility with Dual Potentiator Strategies: For recalcitrant mutations like R352Q or S549N, (R)-Olacaftor can be paired with non-overlapping potentiators (e.g., GLPG1837 analogs) to achieve wild-type-like channel activity. Racemic ivacaftor shows limited additivity in such combinations due to partial site competition [3].

The molecular basis for this superiority lies in (R)-Olacaftor’s enantiopure structure, which minimizes non-productive binding conformations and optimizes pharmacophore engagement within the cystic fibrosis transmembrane conductance regulator’s allosteric pockets.

Properties

Product Name

(R)-Olacaftor

IUPAC Name

N-(benzenesulfonyl)-6-[3-fluoro-5-(2-methylpropoxy)phenyl]-2-[(4R)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide

Molecular Formula

C29H34FN3O4S

Molecular Weight

539.7 g/mol

InChI

InChI=1S/C29H34FN3O4S/c1-19(2)18-37-23-14-21(13-22(30)15-23)26-12-11-25(27(31-26)33-17-20(3)16-29(33,4)5)28(34)32-38(35,36)24-9-7-6-8-10-24/h6-15,19-20H,16-18H2,1-5H3,(H,32,34)/t20-/m1/s1

InChI Key

NHOUNZMCSIHKHJ-HXUWFJFHSA-N

Canonical SMILES

CC1CC(N(C1)C2=C(C=CC(=N2)C3=CC(=CC(=C3)F)OCC(C)C)C(=O)NS(=O)(=O)C4=CC=CC=C4)(C)C

Isomeric SMILES

C[C@@H]1CC(N(C1)C2=C(C=CC(=N2)C3=CC(=CC(=C3)F)OCC(C)C)C(=O)NS(=O)(=O)C4=CC=CC=C4)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.